Phenylalanine, N-[(3-chlorophenyl)sulfonyl]-
Description
Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- is a sulfonamide derivative of the amino acid phenylalanine, where the amino group is substituted with a 3-chlorophenylsulfonyl moiety. This modification introduces a sulfonamide (-SO₂-NH-) linkage, which significantly alters the compound’s physicochemical properties and biological interactions compared to unmodified phenylalanine.
Properties
Molecular Formula |
C15H14ClNO4S |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
(2S)-2-[(3-chlorophenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H14ClNO4S/c16-12-7-4-8-13(10-12)22(20,21)17-14(15(18)19)9-11-5-2-1-3-6-11/h1-8,10,14,17H,9H2,(H,18,19)/t14-/m0/s1 |
InChI Key |
XZBAIPMBXLSRKT-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of N-sulfonylated phenylalanine derivatives typically involves the sulfonylation of the free amino group of phenylalanine with an appropriate sulfonyl chloride, in this case, 3-chlorophenylsulfonyl chloride. The reaction is a nucleophilic substitution where the amino group attacks the sulfonyl chloride, forming the sulfonamide bond.
Stepwise Preparation Method
- Starting Material: Phenylalanine (either DL- or L- form) is used as the substrate.
- Sulfonylating Agent: 3-Chlorophenylsulfonyl chloride is employed to introduce the 3-chlorophenylsulfonyl protecting group.
- Reaction Conditions:
- The reaction is typically carried out in an inert organic solvent such as dichloromethane or tetrahydrofuran.
- A base such as triethylamine or pyridine is added to neutralize the hydrochloric acid generated during the reaction.
- The reaction is performed at low temperature (0 °C to room temperature) to control the rate and avoid side reactions.
- Workup:
- After completion, the reaction mixture is washed with aqueous acid and base to remove impurities.
- The product is isolated by extraction, followed by purification through recrystallization or chromatography.
- Yield and Purity:
- The sulfonylation reaction generally proceeds with high yield (often >80%) and high purity, as confirmed by spectroscopic methods (NMR, IR, MS).
Representative Reaction Scheme
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Phenylalanine + 3-chlorophenylsulfonyl chloride + base (e.g., triethylamine) in DCM | Nucleophilic substitution forming sulfonamide |
| 2 | Stirring at 0 °C to room temperature | Reaction proceeds to completion |
| 3 | Aqueous workup and extraction | Removal of by-products and excess reagents |
| 4 | Purification by recrystallization or chromatography | Isolation of pure N-[(3-chlorophenyl)sulfonyl]-phenylalanine |
Detailed Research Findings and Data
Sulfonylation Reaction Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, tetrahydrofuran, or similar | Water-immiscible, inert solvents preferred |
| Base | Triethylamine, pyridine | Neutralizes HCl formed |
| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |
| Reaction Time | 1 to 6 hours | Monitored by TLC or HPLC |
| Molar Ratio (Phenylalanine : Sulfonyl chloride) | 1:1 to 1:1.2 | Slight excess of sulfonyl chloride may be used |
Analytical Characterization
- NMR Spectroscopy: Confirms sulfonamide formation by characteristic shifts in NH and aromatic protons.
- IR Spectroscopy: Shows sulfonyl group peaks (~1150-1350 cm^-1) and disappearance of free amine NH2 peaks.
- Mass Spectrometry: Confirms molecular ion peak at m/z corresponding to 339.8 g/mol.
- Melting Point: Consistent with literature values for the pure compound.
Related Synthetic Insights from Literature
- Sulfonylation of amino acids is a well-established method for protecting amino groups during peptide synthesis or for modifying biological activity.
- The use of 3-chlorophenylsulfonyl chloride provides a stable sulfonamide linkage that can be selectively removed under specific conditions if needed.
- Phenylalanine itself can be prepared by Strecker synthesis involving phenylacetaldehyde, ammonium, and cyanide ions, but the sulfonylation step is a separate, post-synthetic modification.
- Industrially, phenylalanine derivatives are prepared with attention to solvent choice and reaction conditions to maximize yield and minimize by-products.
Summary Table of Preparation Methods
| Method Aspect | Description | Reference/Notes |
|---|---|---|
| Starting Material | Phenylalanine (DL or L form) | Commercially available |
| Sulfonylating Agent | 3-Chlorophenylsulfonyl chloride | Commercial reagent |
| Solvent | Dichloromethane, tetrahydrofuran | Inert, aprotic solvents |
| Base | Triethylamine, pyridine | Neutralizes HCl byproduct |
| Temperature | 0 °C to room temperature | Controls reaction rate |
| Reaction Time | 1–6 hours | Monitored by TLC/HPLC |
| Purification | Recrystallization, chromatography | Ensures high purity |
| Yield | Typically >80% | High efficiency sulfonylation |
| Characterization | NMR, IR, MS, melting point | Confirms structure and purity |
Chemical Reactions Analysis
Sulfonamide Formation
The synthesis of Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- typically involves the reaction of L-phenylalanine with 3-chlorobenzenesulfonyl chloride under controlled conditions. This nucleophilic substitution proceeds via the attack of the amino group of phenylalanine on the electrophilic sulfur atom of the sulfonyl chloride .
Key Conditions:
Product:
Hydrolysis Reactions
The sulfonamide bond exhibits stability under acidic conditions but undergoes hydrolysis in basic environments, releasing phenylalanine and 3-chlorobenzenesulfonic acid .
Example Reaction:
Conditions:
-
pH: >10 (alkaline hydrolysis).
-
Temperature: 60–80°C.
Analytical Confirmation:
Oxidation Reactions
The electron-rich aromatic ring and sulfonamide group participate in oxidation processes, particularly under strong oxidative agents like chromium trioxide (CrO₃) or peroxides.
Observed Outcomes:
-
Sulfone Stability: The sulfonyl group resists further oxidation under moderate conditions .
-
Aromatic Ring Oxidation: Chlorinated phenyl groups may form quinone-like structures under aggressive oxidation .
Conditions:
Acid-Base Reactivity
The compound’s carboxyl (-COOH) and sulfonamide (-SO₂NH-) groups exhibit distinct acid-base behavior:
| Functional Group | pKa Range | Reactivity |
|---|---|---|
| Carboxyl | 2.1–2.5 | Deprotonates in neutral/basic media . |
| Sulfonamide | ~10.5 | Acts as a weak acid in strong bases . |
Applications:
Enzymatic Interactions
While not directly studied for this compound, structurally related sulfonamides inhibit enzymes like phenylalanine hydroxylase (PheH) by mimicking the substrate’s aromatic moiety .
Proposed Mechanism:
Relevance:
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 200°C, followed by decomposition into sulfonic acid derivatives and CO₂.
Key Data:
-
Onset Temperature: 210°C.
-
Major Byproducts: 3-chlorobenzenesulfonic acid, phenylalanine decarboxylation products.
Functional Group Transformations
The carboxyl group undergoes standard amino acid reactions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | Methanol/H⁺ | Methyl ester derivative . |
| Amidation | Thionyl chloride (SOCl₂) | Acyl chloride intermediate . |
Example:
Esterification enhances lipophilicity for membrane permeability studies .
Photochemical Reactivity
The 3-chlorophenyl group undergoes UV-induced homolytic cleavage, forming aryl radicals detectable via ESR spectroscopy .
Implications:
Scientific Research Applications
Medicinal Chemistry Applications
Phenylalanine derivatives, particularly sulfonamides, have been extensively studied for their pharmaceutical properties. The sulfonamide group is known for its ability to inhibit bacterial growth, making these compounds valuable in antibiotic development.
Antimicrobial Activity:
- Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- has shown promising antimicrobial properties against various bacterial strains. Research indicates that the compound can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, which is crucial for developing new antibiotics in an era of increasing antibiotic resistance .
Anticancer Properties:
- Recent studies have highlighted the potential of phenylalanine sulfonamides as anticancer agents. The compound has been observed to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, its ability to activate macrophages enhances the immune response against tumor cells, suggesting a dual role as both a therapeutic agent and an immunomodulator .
Neuroprotective Effects:
- There is emerging evidence that phenylalanine derivatives may possess neuroprotective properties. They have been investigated for their ability to modulate neurotransmitter systems and may offer therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Biochemical Research
Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- serves as a useful tool in biochemical research due to its ability to act as an enzyme inhibitor.
Enzyme Inhibition:
- The compound has been utilized to study the inhibition of various enzymes, including carbonic anhydrases and proteases. By acting as an amide surrogate, it provides insights into enzyme mechanisms and substrate specificity .
Modulation of Cellular Pathways:
- Researchers are investigating how phenylalanine sulfonamides can influence cellular signaling pathways related to inflammation and immune responses. This modulation can lead to advancements in understanding disease mechanisms and developing targeted therapies .
Material Science Applications
In addition to its biological applications, phenylalanine derivatives are being explored in material science for their potential use in polymer chemistry.
Polymeric Materials:
- Phenylalanine-based sulfonamides can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. These modifications are particularly relevant in developing high-performance materials for aerospace and automotive applications .
Coatings and Adhesives:
Mechanism of Action
The mechanism of action of Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interfere with signaling pathways by binding to receptors or enzymes, leading to altered cellular responses .
Comparison with Similar Compounds
Structural Analogues
The following table compares Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- with structurally related sulfonamides:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) on the sulfonyl aryl ring enhance sulfonamide bond stability and influence molecular conformation. For example, 3-chlorophenyl substituents in N-(3-chlorophenyl)-4-nitrobenzenesulfonamide result in dihedral angles of 44.5–46.9° between sulfonyl and aryl rings, promoting intermolecular hydrogen bonding .
- Biological Activity : Halogenation (Cl, F) at the 3-position correlates with anti-inflammatory and antimicrobial activity. Derivatives like 5f (3-chlorophenyl-substituted sulfonamide) showed 36.25% edema inhibition in anti-inflammatory assays, comparable to phenylbutazone .
- Synthetic Accessibility : 3-Chlorophenylsulfonyl chlorides are commonly used precursors. Solid-state synthesis of sulfonamides with 3-Cl substituents achieves high yields (65–94%) due to favorable electronic effects during coupling reactions .
Physicochemical and Pharmacokinetic Comparison
Notes:
- Fluorine substitution (as in N-[(3-chloro-4-fluorophenyl)sulfonyl]phenylalanine) increases metabolic stability and membrane permeability compared to non-fluorinated analogs .
- Methanesulfonamide derivatives (e.g., N-(3-chlorophenyl)methanesulfonamide ) exhibit simpler structures but reduced steric hindrance, enabling broader enzyme interactions .
Biological Activity
Phenylalanine, N-[(3-chlorophenyl)sulfonyl]-, also known as (3-Chlorophenyl)sulfonylphenylalanine, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a sulfonyl group attached to the phenylalanine backbone. Its molecular formula is C15H14ClNO4S, and it features a chlorinated phenyl group, which enhances its biological interactions through hydrophobic effects and π-π stacking with aromatic residues in proteins .
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is critical for the design of enzyme inhibitors and therapeutic agents.
Key Mechanisms Include:
- Enzyme Inhibition : The sulfonyl group interacts with serine or cysteine residues in active sites, effectively inhibiting enzyme function.
- Protein-Ligand Interaction Studies : The compound serves as a probe to study how proteins interact with ligands, providing insights into protein function and drug design.
1. Medicinal Chemistry
The compound has shown promise in the development of new drug candidates targeting specific enzymes or receptors. Its unique structure allows for exploration in the design of enzyme inhibitors that could lead to novel therapeutic agents.
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to phenylalanine. For instance, compounds derived from phenylalanine exhibited significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus epidermidis. The minimum inhibitory concentrations (MIC) for these compounds ranged from 14 μg/mL to 56.2 μg/mL, indicating their potential as antimicrobial agents .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid | E. coli ATCC 25922 | 28.1 |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid | C. albicans 128 | 14 |
| 4-benzyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one | S. epidermidis 756 | 56.2 |
3. Neuropharmacology
Phenylalanine derivatives are known to influence neurotransmitter systems. For example, L-phenylalanine acts as an antagonist at certain calcium channels and NMDA receptors, which are crucial for synaptic plasticity and memory formation . This suggests potential applications in treating neurological disorders.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of several phenylalanine derivatives against common pathogens. Results indicated that specific modifications to the phenylalanine structure significantly enhanced antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus epidermidis.
Case Study 2: Neurotransmitter Modulation
Research has shown that L-phenylalanine can modulate neurotransmitter release at glutamatergic synapses, potentially offering therapeutic avenues for conditions such as depression and anxiety disorders. The modulation occurs through competitive antagonism at NMDA receptors .
Q & A
Q. What are the standard synthetic routes for preparing Phenylalanine, N-[(3-chlorophenyl)sulfonyl]-, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution between 3-chloroaniline and a sulfonyl chloride derivative (e.g., 4-nitrobenzenesulfonyl chloride). The reaction is refluxed in a polar solvent (e.g., ethanol) for 15 minutes, followed by cooling, filtration, and recrystallization from dilute ethanol to obtain pure crystals . Optimization involves adjusting stoichiometry, solvent polarity, and temperature. For example, using dichloromethane as a solvent may improve yields in moisture-sensitive reactions, while recrystallization from ethanol ensures high-purity crystals suitable for X-ray diffraction studies .
Table 1: Comparison of Synthetic Conditions
| Sulfonyl Chloride | Solvent | Reaction Time (min) | Yield (%) | Purity Check Method |
|---|---|---|---|---|
| 4-Nitrobenzenesulfonyl chloride | Ethanol | 15 | 85 | IR, X-ray |
| p-Bromobenzenesulfonyl chloride | DCM | 30 | 78 | NMR, HPLC |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key methods include:
- Infrared (IR) Spectroscopy : Identifies sulfonamide (S=O stretch at ~1350–1160 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹) .
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves torsional angles (e.g., S–N bond twists of -58.67° and 61.49°) and hydrogen-bonding networks (N–H···O interactions forming zigzag chains) . SHELX software (e.g., SHELXL97) is widely used for refinement, with H atoms modeled using riding or restrained parameters .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms aromatic proton environments and sulfonamide linkage.
Table 2: Key Crystallographic Data from SC-XRD
| Parameter | Value |
|---|---|
| S–N Torsion Angle | -58.67°, 61.49° |
| Dihedral Angle (Sulfonyl/Anilino Rings) | 46.90°, 44.50° |
| Hydrogen Bond (N–H···O) | 2.89 Å, 154° |
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence conformational dynamics and intermolecular interactions?
Substituents on the phenyl ring alter torsional angles and packing efficiency. For instance, replacing the 4-nitro group with 2-nitro increases the dihedral angle between sulfonyl and anilino rings from ~45° to 73.65°, reducing intermolecular hydrogen-bonding efficiency . Computational tools (e.g., Gaussian for DFT calculations) can predict steric and electronic effects of substituents, guiding targeted synthesis .
Q. What role does this compound play in enzyme inhibition or drug design?
Phenylalanine sulfonamide derivatives are explored as protease inhibitors. For example, N-(3-chlorophenyl) analogs exhibit affinity for serine proteases (e.g., thrombin, Ki = 0.9 µM) by mimicking peptide substrates . Molecular docking (AutoDock/Vina) can map binding interactions, while MD simulations assess stability in active sites .
Table 3: Enzyme Inhibition Data for Related Compounds
| Compound | Target Enzyme | Ki (µM) |
|---|---|---|
| N-(3-Chlorophenyl)ethylamide | Thrombin | 0.9 |
| N-(4-Bromophenyl)sulfonyl derivative | Factor Xa | 0.025 |
Q. How can Pd-catalyzed C–H activation be applied to functionalize this compound?
The N-(2-pyridyl)sulfonyl group directs ortho-C–H alkenylation in phenylalanine derivatives under Pd(II) catalysis. This method preserves enantiopurity and enables late-stage diversification for bioactive molecule synthesis (e.g., tetrahydroisoquinoline precursors) . Optimizing ligands (e.g., pyridine-oxazoline) and reaction conditions (e.g., AgOAc as oxidant) enhances regioselectivity .
Q. What strategies resolve contradictions in crystallographic data (e.g., omitted reflections or disorder)?
Discrepancies in diffraction data (e.g., poor (-1 0 3) reflection agreement) are addressed by omitting outliers and refining displacement parameters. Restrained refinement (e.g., for NH groups) and twin modeling (via PLATON) improve accuracy in SHELXL .
Q. Methodological Recommendations
- Synthesis : Prioritize recrystallization from ethanol for SC-XRD-quality crystals .
- Characterization : Combine SC-XRD with IR/NMR for cross-validation.
- Computational Studies : Use DFT (B3LYP/6-31G*) to predict substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
